molecular formula C9H15NO7 B3040060 Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate CAS No. 1523618-27-0

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate

Cat. No.: B3040060
CAS No.: 1523618-27-0
M. Wt: 249.22 g/mol
InChI Key: WXOGOQDFXYCCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate is a chemical compound with the molecular formula C16H28N2O10 and a molecular weight of 408.41 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate typically involves the reaction of ethyl 2-bromoacetate with 3-aminooxetane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with oxalic acid to form the hemioxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
  • Ethyl 2-(3-methyloxetan-3-yl)acetate
  • Ethyl 2-(3-chlorooxetan-3-yl)acetate

Uniqueness

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hemioxalate salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

CAS No.

1523618-27-0

Molecular Formula

C9H15NO7

Molecular Weight

249.22 g/mol

IUPAC Name

ethyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid

InChI

InChI=1S/C7H13NO3.C2H2O4/c1-2-11-6(9)3-7(8)4-10-5-7;3-1(4)2(5)6/h2-5,8H2,1H3;(H,3,4)(H,5,6)

InChI Key

WXOGOQDFXYCCOY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1(COC1)N.CCOC(=O)CC1(COC1)N.C(=O)(C(=O)O)O

Canonical SMILES

CCOC(=O)CC1(COC1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
Reactant of Route 2
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
Reactant of Route 3
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
Reactant of Route 4
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
Reactant of Route 5
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
Reactant of Route 6
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.